4-(3,6-Dimethylhept-3-yl)phenol-13C6

Description

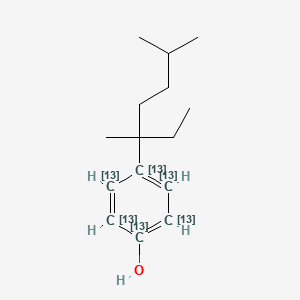

Structure

3D Structure

Properties

IUPAC Name |

4-(3,6-dimethylheptan-3-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-5-15(4,11-10-12(2)3)13-6-8-14(16)9-7-13/h6-9,12,16H,5,10-11H2,1-4H3/i6+1,7+1,8+1,9+1,13+1,14+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLUSMSXKMBLFS-FQPQTBQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CCC(C)C)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(CCC(C)C)[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675862 | |

| Record name | 4-(3,6-Dimethylheptan-3-yl)(~13~C_6_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173020-38-6 | |

| Record name | 4-(3,6-Dimethylheptan-3-yl)(~13~C_6_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173020-38-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 4-(3,6-Dimethylhept-3-yl)phenol-13C6

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties of 4-(3,6-Dimethylhept-3-yl)phenol-13C6, a stable isotope-labeled form of a specific branched nonylphenol isomer. Nonylphenols are a complex group of organic compounds with significant industrial applications, but they are also recognized as endocrine-disrupting chemicals. The 13C6 labeled variant serves as a critical internal standard for the accurate quantification of 4-(3,6-Dimethylhept-3-yl)phenol in various matrices, which is essential for toxicological studies, environmental monitoring, and understanding its metabolic fate. This guide consolidates available data on its physicochemical properties, synthesis, metabolism, and biological effects to support research and development activities.

Chemical and Physical Properties

Quantitative data for 4-(3,6-Dimethylhept-3-yl)phenol and its 13C6 isotopologue are summarized below. It is important to note that while computed data is readily available, experimentally determined values are scarce in publicly accessible literature.

Table 1: Physicochemical Properties of 4-(3,6-Dimethylhept-3-yl)phenol and its 13C6 Isotopologue

| Property | 4-(3,6-Dimethylhept-3-yl)phenol | 4-(3,6-Dimethylhept-3-yl)phenol-13C6 | Data Type |

| Molecular Formula | C₁₅H₂₄O | ¹³C₆C₉H₂₄O | --- |

| Molecular Weight | 220.35 g/mol | 226.31 g/mol | Computed |

| CAS Number | 142731-63-3 | 1173020-38-6 | --- |

| Appearance | Light yellow viscous liquid | Not specified (typically in solution) | Experimental (for non-labeled) |

| XLogP3 | 5.4 | 5.7 | Computed |

| Hydrogen Bond Donor Count | 1 | 1 | Computed |

| Hydrogen Bond Acceptor Count | 1 | 1 | Computed |

| Rotatable Bond Count | 5 | 5 | Computed |

| Exact Mass | 220.182715 g/mol | 226.202844 g/mol | Computed |

| Boiling Point | Not available | Not available | --- |

| Melting Point | Not available | Not available | --- |

| Water Solubility | Not available | Not available | --- |

| pKa | Not available | Not available | --- |

| Log Kow | Not available | Not available | --- |

| Vapor Pressure | Not available | Not available | --- |

| Henry's Law Constant | Not available | Not available | --- |

Note: The abstract of a study by Lalah et al. (2003) indicates the experimental determination of log K(ow), water solubility, vapor pressure, and Henry's Law constant for the unlabeled compound; however, the full text containing these specific values was not accessible.

Synthesis

The synthesis of the unlabeled 4-(3,6-Dimethylhept-3-yl)phenol has been reported to be achieved through a Friedel-Crafts alkylation reaction. The synthesis of the 13C6 labeled analogue would follow a similar pathway, utilizing a 13C6-labeled phenol starting material.

Experimental Protocol: Friedel-Crafts Alkylation (General)

While a detailed protocol for the specific synthesis of 4-(3,6-Dimethylhept-3-yl)phenol is not fully available, a general procedure for the Friedel-Crafts alkylation of a phenol derivative is as follows. This should be adapted and optimized for the specific reactants.

Materials:

-

Anisole (as a phenol precursor)

-

3-bromo-3,6-dimethylheptane (alkylating agent)

-

Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid catalyst

-

Anhydrous dichloromethane (DCM) or other inert solvent

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas trap to maintain a dry atmosphere.

-

Catalyst Suspension: The Lewis acid catalyst (e.g., anhydrous AlCl₃) is suspended in an anhydrous solvent (e.g., DCM) in the reaction flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: A solution of the alkylating agent (3-bromo-3,6-dimethylheptane) in the anhydrous solvent is added dropwise to the catalyst suspension with stirring. Subsequently, a solution of the phenol precursor (e.g., anisole) in the anhydrous solvent is added dropwise. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

Work-up: The reaction is quenched by carefully pouring the mixture into a beaker containing ice and concentrated HCl. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with saturated NaHCO₃ solution and brine, then dried over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as vacuum distillation or column chromatography, to yield the desired 4-(3,6-Dimethylhept-3-yl)phenol. A subsequent demethylation step would be required if anisole is used as the starting material.

Synthesis Workflow

Synthesis workflow for 4-(3,6-Dimethylhept-3-yl)phenol-13C6.

Metabolism

The metabolism of the unlabeled isomer, 4-(3',6'-dimethyl-3'-heptyl) phenol, has been investigated in rat and human liver microsomes. The primary metabolic pathway involves hydroxylation of the aromatic ring.

Identified Metabolites

-

Major Metabolite: 4-(3',6'-dimethyl-3'-heptyl) catechol.[1]

-

Other Tentatively Identified Metabolites:

Experimental Protocol: In Vitro Metabolism and Metabolite Identification (General)

The following is a generalized protocol based on the abstract by Ye et al. (2007) for the identification of metabolites using liver microsomes.

Materials:

-

4-(3,6-Dimethylhept-3-yl)phenol

-

Rat or human liver microsomes

-

NADPH regenerating system

-

Phosphate buffer

-

Acetonitrile or other suitable organic solvent

-

Formic acid

Procedure:

-

Incubation: The compound is incubated with liver microsomes in a phosphate buffer solution containing an NADPH regenerating system to initiate the metabolic reactions. The incubation is typically carried out at 37°C for a specific duration.

-

Metabolite Extraction: The reaction is quenched, often by the addition of a cold organic solvent like acetonitrile. The mixture is then centrifuged to precipitate proteins. The supernatant containing the metabolites is collected. For enhanced sensitivity and cleanup, on-line solid-phase extraction (SPE) can be employed.[1]

-

LC-MS/MS Analysis: The extracted metabolites are separated and detected using a high-performance liquid chromatography system coupled with a tandem mass spectrometer (HPLC-MS/MS).[1]

-

Chromatography: A reverse-phase column is typically used with a gradient elution of a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to improve ionization.

-

Mass Spectrometry: The mass spectrometer is operated in a mode that allows for the detection of the parent compound and its potential metabolites. Product ion scanning of parent ions helps in the structural elucidation of the metabolites based on their fragmentation patterns.

-

Metabolic Pathway

Metabolic pathway of 4-(3,6-Dimethylhept-3-yl)phenol.

Biological Effects and Endocrine Disruption

4-(3,6-Dimethylhept-3-yl)phenol is a member of the nonylphenol family, which are well-documented endocrine-disrupting chemicals. These compounds can mimic the action of endogenous estrogens, potentially leading to adverse effects on reproductive and developmental health.

Mechanism of Endocrine Disruption

Nonylphenols, including the 4-(3,6-Dimethylhept-3-yl) isomer, are known to exert their estrogenic effects primarily by binding to estrogen receptors (ERs), specifically ERα and ERβ.[2] This binding can initiate downstream signaling pathways that are normally regulated by estradiol. While the binding affinity of nonylphenols to ERs is significantly lower than that of estradiol, their widespread presence and persistence in the environment can lead to biologically significant effects.[2]

Signaling Pathway: Nonylphenol Interaction with Estrogen Receptor

The following diagram illustrates the generalized signaling pathway for estrogenic compounds like nonylphenol.

References

An In-depth Technical Guide to the Structure Elucidation of 4-(3,6-Dimethylhept-3-yl)phenol-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 4-(3,6-Dimethylhept-3-yl)phenol-¹³C₆, an isotopically labeled version of a significant branched nonylphenol isomer. This document details the molecular structure, methodologies for its characterization, and its relevance in biological signaling pathways.

Molecular Structure and Isotopic Labeling

The compound of interest is 4-(3,6-Dimethylhept-3-yl)phenol, with the phenolic ring uniformly labeled with Carbon-13.

-

IUPAC Name: 4-(3,6-dimethylheptan-3-yl)(1,2,3,4,5,6-¹³C₆)cyclohexa-1,3,5-trien-1-ol[1]

-

Molecular Formula: ¹³C₆C₉H₂₄O

-

CAS Number: 1173020-38-6[1]

The ¹³C₆ labeling is confined to the six carbon atoms of the phenol ring, a crucial feature for its use as an internal standard in quantitative mass spectrometry-based assays, such as isotope dilution analysis.[3]

Spectroscopic and Chromatographic Data for Structure Elucidation

The following tables summarize the expected quantitative data from key analytical techniques used to confirm the structure of 4-(3,6-Dimethylhept-3-yl)phenol-¹³C₆. These values are representative for alkylphenols and may vary slightly based on experimental conditions.

Table 1: Expected ¹³C NMR Chemical Shifts

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Notes |

| C1' (C-OH) | 150 - 160 | Deshielded due to the hydroxyl group. |

| C2', C6' | 115 - 120 | Shielded relative to C3'/C5'. |

| C3', C5' | 128 - 132 | Less shielded than C2'/C6'. |

| C4' (C-alkyl) | 135 - 145 | Deshielded due to alkyl substitution. |

| Alkyl Chain Carbons | 10 - 50 | Complex signals in the aliphatic region. |

Note: The ¹³C labeling of the aromatic ring will result in these signals being readily distinguishable from the natural abundance ¹³C signals of the alkyl side chain.

Table 2: Expected ¹H NMR Chemical Shifts

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity |

| OH | 4.5 - 7.5 | Broad Singlet |

| Ar-H (ortho to OH) | 6.6 - 6.9 | Doublet |

| Ar-H (meta to OH) | 7.0 - 7.3 | Doublet |

| Alkyl Chain Protons | 0.5 - 2.5 | Multiplets |

Table 3: Expected Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 226 | Molecular Ion [M]⁺ (for ¹³C₆ isotopologue) |

| 220 | Molecular Ion [M]⁺ (for unlabeled compound) |

| 113 | Prominent fragment from benzylic cleavage of the ¹³C₆-phenol moiety. |

| 107 | Prominent fragment from benzylic cleavage of the unlabeled phenol moiety. |

Table 4: Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

| 3200-3600 | O-H stretch (broad) |

| 3000-3100 | Aromatic C-H stretch |

| 2850-2960 | Aliphatic C-H stretch |

| 1500-1600 | Aromatic C=C stretch |

| ~1220 | C-O stretch |

Experimental Protocols

Detailed methodologies for the characterization of 4-(3,6-Dimethylhept-3-yl)phenol-¹³C₆ are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the separation and identification of nonylphenol isomers.

Sample Preparation (Solid-Phase Microextraction - SPME):

-

Place a 10 mL aqueous sample in a 20 mL SPME vial.

-

Add approximately 2 g of NaCl and an appropriate internal standard.

-

Seal the vial.

-

Perform headspace SPME extraction for 20 minutes at 40°C.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Mass Spectrometer: Agilent 5977B or equivalent.

-

Column: DB-5ms capillary column (30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injector Temperature: 260°C in splitless mode.

-

Oven Temperature Program: Initial temperature of 50°C, ramp to 300°C at 10°C/min, hold for 3 minutes.

-

MS Ion Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the definitive structural elucidation of the molecule, particularly for confirming the positions of the ¹³C labels.

Sample Preparation:

-

Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to an NMR tube.

Instrumentation and Conditions:

-

Spectrometer: Bruker Avance 400 MHz or equivalent.

-

¹H NMR:

-

Observe frequency: 400 MHz.

-

Acquire a standard proton spectrum.

-

-

¹³C NMR:

-

Observe frequency: 100 MHz.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation:

-

For liquid samples, a small drop can be placed between two KBr or NaCl plates.

-

For solid samples, a KBr pellet can be prepared by mixing a small amount of the sample with KBr powder and pressing it into a disk.

Instrumentation and Conditions:

-

Spectrometer: Thermo Scientific Nicolet iS50 or equivalent.

-

Mode: Attenuated Total Reflectance (ATR) or transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Average of 16-32 scans.

Synthesis and Metabolic Pathways

The synthesis of 4-(3,6-Dimethylhept-3-yl)phenol can be achieved through a Friedel-Crafts reaction between anisole and 3-bromo-3,6-dimethylheptane.[4][5] The ¹³C₆-labeled phenol would be used as the starting material for the synthesis of the labeled final product.

Caption: Synthetic pathway for 4-(3,6-Dimethylhept-3-yl)phenol-¹³C₆.

In biological systems, 4-(3,6-Dimethylhept-3-yl)phenol can undergo metabolism, primarily through hydroxylation of the alkyl chain and the aromatic ring.[6][7][8]

Caption: Metabolic pathway of 4-(3,6-Dimethylhept-3-yl)phenol.

Biological Signaling Pathway Involvement

Nonylphenols, including 4-(3,6-Dimethylhept-3-yl)phenol, are classified as xenoestrogens, meaning they can mimic the effects of estrogen in the body.[9] They exert their effects primarily by interacting with estrogen receptors (ERα and ERβ), which can lead to the disruption of normal endocrine function.[9]

Caption: Estrogenic signaling pathway of nonylphenol.

The binding of nonylphenol to estrogen receptors can trigger a cascade of cellular events, including the translocation of the receptor to the nucleus, binding to estrogen response elements on DNA, and subsequent alteration of gene transcription.[10] This can lead to various cellular responses, such as cell proliferation and inflammation.[10]

Conclusion

The structure of 4-(3,6-Dimethylhept-3-yl)phenol-¹³C₆ is well-defined, with the isotopic labeling located on the phenolic ring. Its elucidation is achieved through a combination of modern analytical techniques, including GC-MS, NMR, and FT-IR spectroscopy. The ¹³C₆-labeling makes it an invaluable tool for the accurate quantification of nonylphenol isomers in various matrices. Understanding its interaction with biological systems, particularly its role as a xenoestrogen, is crucial for assessing its environmental and health impacts. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working with this and related compounds.

References

- 1. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS) (Type-IV) | OIV [oiv.int]

- 5. researchgate.net [researchgate.net]

- 6. Identification of metabolites of 4-nonylphenol isomer 4-(3',6'-dimethyl-3'-heptyl) phenol by rat and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Identification of Metabolites of 4-Nonylphenol Isomer 4-(3′,6′-Dimethyl-3′-Heptyl) Phenol by Rat and Human Liver Microsomes | Semantic Scholar [semanticscholar.org]

- 8. Metabolism of the nonylphenol isomer [ring-U-14C]-4-(3',5'-dimethyl-3'-heptyl)-phenol by cell suspension cultures of Agrostemma githago and soybean - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nonylphenol - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(3,6-Dimethylhept-3-yl)phenol-13C6

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3,6-Dimethylhept-3-yl)phenol-13C6, a stable isotope-labeled compound primarily utilized as an internal standard in analytical chemistry. The document details its chemical identity, proposes a viable synthetic pathway, and presents a detailed experimental protocol for its application in the determination of nonylphenols in environmental samples. All quantitative data is summarized for clarity, and key processes are visualized through diagrams to facilitate understanding. This guide is intended to be a valuable resource for researchers in environmental science, analytical chemistry, and toxicology.

Introduction

4-(3,6-Dimethylhept-3-yl)phenol-13C6 is the isotopically labeled form of a specific isomer of nonylphenol. Nonylphenols are a group of organic compounds with widespread industrial applications, leading to their prevalence as environmental contaminants. Due to their endocrine-disrupting properties, the accurate quantification of nonylphenols in various matrices is of significant toxicological and regulatory importance. The use of a stable isotope-labeled internal standard, such as 4-(3,6-Dimethylhept-3-yl)phenol-13C6, is crucial for achieving high accuracy and precision in analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) by correcting for matrix effects and variations in sample preparation and instrument response.

Chemical Identity and Properties

This section summarizes the key chemical identifiers and properties of 4-(3,6-Dimethylhept-3-yl)phenol-13C6.

| Property | Value | Reference(s) |

| CAS Number | 1173020-38-6 | [1][2] |

| Molecular Formula | ¹³C₆C₉H₂₄O | [1] |

| Molecular Weight | 226.31 g/mol | [1][2] |

| IUPAC Name | 4-(3,6-dimethylheptan-3-yl)(1,2,3,4,5,6-¹³C₆)cyclohexa-1,3,5-trien-1-ol | [2] |

| Synonyms | 3,6,3-Nonylphenol-13C6, 4-(1-Ethyl-1,4-dimethylpentyl)phenol-13C6 (ring-13C6) | [1][2] |

| Unlabeled CAS Number | 142731-63-3 | [3] |

Proposed Synthesis

Reaction Scheme:

The overall reaction involves the electrophilic substitution of a proton on the [¹³C₆]-phenol ring with the 3,6-dimethylhept-3-yl carbocation.

Caption: Proposed synthesis of 4-(3,6-Dimethylhept-3-yl)phenol-13C6.

Experimental Protocol (Proposed):

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place [¹³C₆]-phenol and a suitable solvent (e.g., nitrobenzene or carbon disulfide).

-

Catalyst Addition: Cool the flask in an ice bath and slowly add the Lewis acid catalyst (e.g., anhydrous aluminum chloride).

-

Alkylating Agent Addition: Slowly add the alkylating agent (e.g., 3-bromo-3,6-dimethylheptane or 3,6-dimethylheptan-3-ol) dropwise from the dropping funnel. The reaction is often exothermic and the temperature should be carefully controlled.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature or gently heat to drive the reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS.

-

Work-up: Once the reaction is complete, quench the reaction by slowly pouring the mixture into a beaker of ice-cold dilute hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-(3,6-Dimethylhept-3-yl)phenol-13C6.

Application in Analytical Methods

The primary application of 4-(3,6-Dimethylhept-3-yl)phenol-13C6 is as an internal standard for the quantification of nonylphenol in environmental samples. The following is a detailed experimental protocol based on methods like U.S. EPA Method 559 for the analysis of nonylphenol in water by LC-MS/MS.

Experimental Workflow:

Caption: Workflow for nonylphenol analysis using a labeled internal standard.

Detailed Experimental Protocol (LC-MS/MS):

-

Sample Collection and Preservation: Collect water samples in amber glass bottles. Preserve the samples by acidifying to a pH < 2 with a suitable acid (e.g., HCl or sodium bisulfate) to extend the holding time. Store at ≤6°C.

-

Internal Standard Spiking: To a known volume of the water sample (e.g., 250 mL), add a precise amount of a standard solution of 4-(3,6-Dimethylhept-3-yl)phenol-13C6.

-

Solid Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by reagent water.

-

Load the spiked water sample onto the SPE cartridge.

-

Wash the cartridge with a methanol/water solution to remove interferences.

-

Dry the cartridge under vacuum.

-

-

Elution: Elute the retained analytes (nonylphenol and the internal standard) from the SPE cartridge with a suitable solvent (e.g., methanol/dichloromethane).

-

Concentration: Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Inject an aliquot of the concentrated extract into an LC system equipped with a suitable column (e.g., C18). Use a gradient elution program with mobile phases such as methanol and water with appropriate additives (e.g., ammonium acetate or formic acid).

-

Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in a suitable ionization mode (e.g., electrospray ionization - ESI). Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both native nonylphenol and the 13C6-labeled internal standard.

-

-

Quantification: The concentration of nonylphenol in the original sample is calculated by comparing the peak area ratio of the native analyte to the labeled internal standard against a calibration curve prepared with known concentrations of nonylphenol and the internal standard.

Signaling Pathways and Drug Development

Currently, there is no scientific literature to suggest that 4-(3,6-Dimethylhept-3-yl)phenol-13C6 is directly involved in any biological signaling pathways or is under investigation as a drug candidate. Its utility is confined to its role as an analytical tool. The biological effects of concern are associated with its unlabeled analogue, nonylphenol, which is known to be an endocrine disruptor that can mimic the effects of estrogen. Research into the signaling pathways affected by nonylphenol often involves studying its interaction with estrogen receptors.

Conclusion

4-(3,6-Dimethylhept-3-yl)phenol-13C6 is a critical analytical standard for the accurate and reliable quantification of environmental nonylphenol contamination. While not directly relevant to drug development as a therapeutic agent, its use in environmental monitoring and toxicology studies provides essential data for assessing the potential health risks associated with endocrine-disrupting chemicals. This guide has provided a comprehensive overview of its chemical properties, a proposed synthetic route, and a detailed protocol for its primary application, serving as a valuable resource for the scientific community.

References

An In-depth Technical Guide to the Synthesis and Purification of ¹³C₆-Labeled Phenols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of ¹³C₆-labeled phenols. These isotopically labeled compounds are invaluable tools in a wide array of scientific disciplines, including drug metabolism and pharmacokinetic (DMPK) studies, metabolic pathway elucidation, and as internal standards for quantitative mass spectrometry. This document details established synthetic routes, purification protocols, and the analytical techniques required for their characterization.

Introduction to ¹³C₆-Labeled Phenols

Phenolic compounds are a broad class of molecules that play crucial roles in biology and pharmacology.[1][2] The introduction of stable isotopes, such as Carbon-13 (¹³C), into the phenolic ring structure creates a powerful tool for researchers. Specifically, fully labeled ¹³C₆-phenols, where all six carbon atoms of the aromatic ring are ¹³C, serve as ideal internal standards for mass spectrometry-based quantification, as they exhibit a distinct mass shift (+6 Da) from their unlabeled counterparts while maintaining identical physicochemical properties.[3] This allows for precise and accurate measurement of phenol-containing analytes in complex biological matrices. Furthermore, ¹³C-labeled phenols are instrumental in tracing the metabolic fate of drugs and xenobiotics, providing unambiguous insights into biotransformation pathways.[4][5]

Synthetic Strategies for ¹³C₆-Labeled Phenols

The synthesis of ¹³C₆-labeled phenols can be broadly categorized into two main approaches: chemical synthesis and biosynthesis.

Chemical Synthesis

Chemical synthesis offers precise control over the position of the isotopic labels. A prevalent strategy involves the use of a ¹³C-labeled precursor, which is then elaborated into the final phenol product.

A recently developed and efficient method is the core-labeling synthesis , which allows for the incorporation of a single ¹³C atom into the ipso-carbon of the phenol ring through a formal [5+1] cyclization.[6][7][8][9] While this guide focuses on ¹³C₆-labeling, the principles of chemical synthesis are often adaptable. For full ¹³C₆-labeling, the synthesis would typically start from a commercially available, fully labeled precursor like [¹³C₆]-benzene.[9]

Another common approach is to utilize [¹³C₆]-phenol as a versatile starting material for the synthesis of more complex phenol-containing molecules, such as phenethylamine derivatives.[3] This method is particularly useful when the entire phenolic moiety needs to be labeled for metabolic studies.

Biosynthesis

Biosynthesis provides an alternative route to ¹³C-labeled polyphenols, often resulting in high isotopic enrichment across the entire molecule.[4][5] This method leverages the natural metabolic machinery of plants or plant cell cultures.

The general principle involves growing the biological system in an environment where the primary carbon source is ¹³CO₂.[4][5] Through photosynthesis and subsequent metabolic pathways, the ¹³C is incorporated into a wide range of secondary metabolites, including various polyphenols.[4] While this method is excellent for producing a diverse library of labeled compounds, it typically lacks the positional specificity of chemical synthesis and may require more extensive purification to isolate a specific target molecule.[5] Another biosynthetic approach involves feeding the cell cultures with a ¹³C-labeled precursor, such as [1-¹³C]-L-phenylalanine, to produce labeled stilbenes, catechins, and anthocyanins.[10]

Experimental Protocols

General Procedure for Core-Labeling Synthesis of 1-¹³C Phenols

This protocol is adapted from the work of Lynch et al. and describes the synthesis of phenols with a single ¹³C label at the ipso-position, which is a key chemical synthesis strategy.[11]

Materials:

-

1,5-dibromo-1,4-pentadiene precursor

-

tert-Butyllithium (1.7 M in pentane)

-

[¹³C]-Dibenzyl carbonate

-

Diethyl ether (Et₂O)

-

Hydrochloric acid (2M in Et₂O)

-

Methanol (MeOH)

-

Silica gel for column chromatography

Procedure:

-

In a nitrogen-filled glovebox, dissolve the 1,5-dibromo-1,4-pentadiene precursor (2.0 equiv.) in Et₂O.

-

Cool the reaction mixture to -78 °C.

-

Add tert-butyllithium (8.0 equiv.) dropwise to the cooled solution.

-

After 30 minutes, remove the reaction from the cold well and stir at room temperature for 2 hours.

-

Add a solution of [¹³C]-dibenzyl carbonate (1.0 equiv.) in Et₂O dropwise.

-

Stir the mixture for 5 minutes.

-

Quench the reaction by adding a solution of HCl in Et₂O and MeOH.

-

Remove the solvents under vacuum.

-

Purify the crude residue by silica flash column chromatography.[11]

General Procedure for Biosynthesis of ¹³C-Labeled Polyphenols via ¹³CO₂ Labeling

This protocol is a generalized procedure based on the work of Gleichenhagen et al.[4][5]

Materials:

-

Plant species of interest (e.g., parsley, spinach)

-

Growth chamber with a controlled atmosphere

-

¹³CO₂ gas

-

Nutrient medium

-

Solvents for extraction (e.g., methanol, ethanol)

-

HPLC system for purification

Procedure:

-

Grow the plants in a sealed growth chamber.

-

Replace the standard CO₂ atmosphere with an atmosphere enriched in ¹³CO₂.

-

Maintain the plants under these conditions for an extended period (e.g., 34 days) to allow for the incorporation of ¹³C into the plant biomass.[4][5]

-

Harvest the plant material and freeze-dry.

-

Extract the polyphenols from the plant material using an appropriate solvent system.

-

Isolate and purify the target ¹³C-labeled phenols using preparative HPLC.

-

Analyze the degree of labeling using Isotopic Ratio Mass Spectrometry (IR-MS) and HPLC-Ion Trap-MSⁿ.[4][5]

Purification of ¹³C₆-Labeled Phenols

The purification of ¹³C₆-labeled phenols is a critical step to ensure the high purity required for their intended applications. The choice of purification method depends on the synthetic route and the nature of the target compound.

-

Silica Flash Column Chromatography: This is the most common purification technique for phenols synthesized chemically.[11] It is effective in separating the desired labeled product from unreacted starting materials and reaction byproducts. The choice of solvent system (eluent) is crucial for achieving good separation and is determined on a case-by-case basis through thin-layer chromatography (TLC) analysis.

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly preparative HPLC, is the method of choice for purifying biosynthesized polyphenols from complex plant extracts.[4][5] It offers high resolution and can separate structurally similar compounds.

-

Recrystallization: For crystalline phenolic compounds, recrystallization can be a highly effective final purification step to achieve high purity.[12]

Data Presentation

The following tables summarize quantitative data from the cited literature on the synthesis of ¹³C-labeled phenols.

Table 1: Isolated Yields of 1-¹³C Labeled Phenols via Core-Labeling Synthesis [9][11]

| Compound | Substituents | Isolated Yield (%) | ¹³C-Enrichment (%) |

| [1-¹³C]4a | 2,6-diisopropyl | 79 | 98.7 |

| [1-¹³C]4b | 2,6-dimethyl | 61 | 98.5 |

| [1-¹³C]4c | 2,6-diethyl | 87 | 99.3 |

| [1-¹³C]4d | 2,6-dibutyl | 35 | 97.7 |

| [1-¹³C]4e | 2,6-diphenyl | High Yield | >97 |

| [1-¹³C]4f | 4-phenyl | 74 | 99.2 |

| [1-¹³C]4g | 2-benzyl, 6-methyl | 43 | 99.0 |

| [1-¹³C]4h | 2-(benzyloxy), 6-isopropyl | 39 | >97 |

Table 2: Degree of ¹³C Labeling in Biosynthesized Polyphenols [4][5]

| Plant Source | Labeling Method | Duration | Degree of ¹³C Labeling (atom%) |

| Parsley | ¹³CO₂ atmosphere | 34 days | >90 |

| Spinach | ¹³CO₂ atmosphere | 34 days | >90 |

| Peppermint | ¹³CO₂ atmosphere | 34 days | >90 |

| Vitis vinifera cell culture | [1-¹³C]-L-phenylalanine feeding | - | 40-65 |

Visualization of Workflows and Pathways

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the chemical synthesis and purification of a ¹³C₆-labeled phenol.

Caption: Chemical synthesis and purification workflow for ¹³C₆-labeled phenols.

Application in Metabolic Pathway Studies

The diagram below represents the general application of ¹³C₆-labeled phenols in tracing metabolic pathways.

References

- 1. Plant polyphenols as dietary antioxidants in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intrinsic isotopic 13C labelling of polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Core-Labeling (Radio) Synthesis of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Core-labeling synthesis of phenols - American Chemical Society [acs.digitellinc.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Alkylphenol Internal Standards: Physicochemical Characteristics and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of commonly used alkylphenol internal standards. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize these compounds in analytical methodologies. This document details experimental protocols for determining key physicochemical properties and illustrates relevant biological pathways and analytical workflows.

Physicochemical Properties of Alkylphenol Internal Standards

The selection of an appropriate internal standard is critical for accurate and precise quantification in analytical chemistry. Alkylphenols, such as 4-n-nonylphenol and 4-tert-octylphenol, are frequently used as internal standards in the analysis of various xenobiotics. Their physicochemical properties are crucial for understanding their behavior in analytical systems and their potential biological interactions.

Core Characteristics

The following tables summarize the key physical and chemical properties of two common alkylphenol internal standards: 4-n-nonylphenol and 4-tert-octylphenol.

Table 1: Physicochemical Properties of 4-n-Nonylphenol

| Property | Value | Reference |

| Chemical Structure | Phenol, 4-nonyl- | [1] |

| CAS Number | 104-40-5 | [1] |

| Molecular Formula | C₁₅H₂₄O | [2][3] |

| Molecular Weight | 220.35 g/mol | [2] |

| Appearance | Pale yellow viscous liquid or white crystalline solid | [2] |

| Boiling Point | 290-320 °C | [2][4] |

| Melting Point | -8 to 42 °C (isomer dependent) | [2][4] |

| Density | 0.950 g/cm³ at 20 °C | [2] |

| Water Solubility | 7 mg/L at 25 °C | [2] |

| logP (Octanol/Water Partition Coefficient) | 5.76 | [2] |

| pKa (Predicted) | ~10 | [5] |

Table 2: Physicochemical Properties of 4-tert-Octylphenol

| Property | Value | Reference |

| Chemical Structure | Phenol, 4-(1,1,3,3-tetramethylbutyl)- | [6] |

| CAS Number | 140-66-9 | [6] |

| Molecular Formula | C₁₄H₂₂O | [6] |

| Molecular Weight | 206.32 g/mol | [6] |

| Appearance | White or slightly yellow crystalline solid | [6] |

| Boiling Point | 280 °C | [6] |

| Melting Point | 81-85 °C | [6][7] |

| Density | 0.9158 g/cm³ | [6] |

| Water Solubility | Very low | [6] |

| logP (Octanol/Water Partition Coefficient) | 4.12 | [8] |

| pKa (Predicted) | 10.15 ± 0.15 | [9] |

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical parameters is essential for the reliable application of internal standards. The following sections provide detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.[5][10]

Principle: A solution of the alkylphenol is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH of the solution is measured after each addition of the titrant. The pKa is the pH at which the concentrations of the acidic and basic forms of the analyte are equal, which corresponds to the midpoint of the buffer region in the titration curve.[11]

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of the alkylphenol (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility.

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl).

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[12]

-

-

Titration Procedure:

-

Pipette a known volume of the alkylphenol solution into a beaker.

-

If necessary, add a co-solvent and deionized water to ensure the pH electrode is properly immersed.

-

Place a magnetic stirrer in the beaker and place it on a stir plate.

-

Immerse the calibrated pH electrode into the solution.

-

Begin the titration by adding small, precise volumes of the standardized NaOH solution.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest slope on the curve.

-

The pKa is the pH value at the half-equivalence point (i.e., at half the volume of NaOH required to reach the equivalence point).

-

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.[13]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[14]

Methodology:

-

Preparation of Phases:

-

Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

-

Partitioning:

-

Prepare a stock solution of the alkylphenol in either the pre-saturated n-octanol or water.

-

Add a known volume of the stock solution to a flask containing known volumes of both pre-saturated n-octanol and water.

-

Seal the flask and shake it gently for a sufficient time to allow for equilibration (e.g., 24 hours) at a constant temperature.

-

-

Phase Separation and Analysis:

-

After shaking, allow the flask to stand undisturbed until the two phases have completely separated.

-

Carefully withdraw a sample from each phase, avoiding cross-contamination.

-

Determine the concentration of the alkylphenol in each phase using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or GC-MS.

-

-

Calculation:

-

Calculate the partition coefficient (P) as: P = [Concentration in octanol] / [Concentration in water].

-

The logP is then calculated as: logP = log₁₀(P).

-

Biological Signaling Pathways

Alkylphenols are known endocrine-disrupting chemicals that can interfere with normal hormonal signaling. They primarily exert their effects by interacting with nuclear receptors, such as the estrogen receptor (ER) and the constitutive androstane receptor (CAR).[15]

Estrogen Receptor (ER) Signaling Pathway

Alkylphenols can mimic the action of estrogen by binding to estrogen receptors (ERα and ERβ), leading to the activation of estrogen-responsive genes. This can disrupt normal endocrine function.[1][4][16]

Estrogen Receptor (ER) Signaling Pathway Activation by Alkylphenols.

Constitutive Androstane Receptor (CAR) Signaling Pathway

Alkylphenols can also activate the Constitutive Androstane Receptor (CAR), a nuclear receptor primarily expressed in the liver that regulates the metabolism of xenobiotics and endogenous compounds.[6][8]

Constitutive Androstane Receptor (CAR) Signaling Pathway Activation.

Experimental Workflow for Alkylphenol Analysis

The use of alkylphenol internal standards is crucial for the accurate quantification of target analytes in complex matrices such as environmental samples. A typical workflow for the analysis of alkylphenols in water and sediment samples using Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below.[17][18]

Typical Experimental Workflow for Alkylphenol Analysis using an Internal Standard.

References

- 1. researchgate.net [researchgate.net]

- 2. Noncanonical Constitutive Androstane Receptor Signaling in Gene Regulation [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. LogP / LogD shake-flask method [protocols.io]

- 6. Signaling control of the constitutive androstane receptor (CAR) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. Frontiers | Constitutive androstane receptor, liver pathophysiology and chemical contaminants: current evidence and perspectives [frontiersin.org]

- 9. Levels of selected alkylphenol ethoxylates (APEs) in water and sediment samples from the Jukskei River catchment area in Gauteng, South Africa [scielo.org.za]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. asdlib.org [asdlib.org]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 14. researchgate.net [researchgate.net]

- 15. Metabolism-Disrupting Chemicals and the Constitutive Androstane Receptor CAR - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Interlaboratory trial on the analysis of alkylphenols, alkylphenol ethoxylates, and bisphenol A in water samples according to ISO/CD 18857-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Analysis of Alkylphenols Using New Internal Standards [sigmaaldrich.com]

Technical Guide: Certificate of Analysis for 4-(3,6-Dimethylhept-3-yl)phenol-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies related to the characterization of 4-(3,6-Dimethylhept-3-yl)phenol-13C6, a stable isotope-labeled internal standard. The information presented here is compiled from publicly available data from various suppliers and is intended to serve as a representative example of a Certificate of Analysis for this compound.

Compound Identification and Chemical Properties

4-(3,6-Dimethylhept-3-yl)phenol-13C6 is the 13C6 labeled version of 4-(3,6-Dimethylhept-3-yl)phenol, a member of the nonylphenol isomer group.[1] Stable isotope-labeled compounds are crucial for quantitative analysis in mass spectrometry-based methods, acting as internal standards to improve accuracy and precision.[2]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Analyte Name | 4-(1-Ethyl-1,4-dimethylpentyl)-phenol 13C6 | [3] |

| CAS Number | 1173020-38-6 | [3][4][5] |

| Unlabelled CAS Number | 142731-63-3 | [3][6] |

| Molecular Formula | ¹³C₆C₉H₂₄O | [3][5] |

| Molecular Weight | 226.31 g/mol | [1][3][4][5] |

| Accurate Mass | 226.2028 Da | [3] |

| IUPAC Name | 4-(3,6-dimethylheptan-3-yl)(1,2,3,4,5,6-¹³C₆)cyclohexa-1,3,5-trien-1-ol | [3][4] |

| InChI | 1S/C15H24O/c1-5-15(4,11-10-12(2)3)13-6-8-14(16)9-7-13/h6-9,12,16H,5,10-11H2,1-4H3/i6+1,7+1,8+1,9+1,13+1,14+1 | [3][4][5] |

| SMILES | CCC(C)(CCC(C)C)[13c]1[13cH][13cH]--INVALID-LINK--[13cH][13cH]1 | [3] |

| Storage Temperature | -20°C | [3][5] |

| Product Format | Available as a neat solid or in solution (e.g., 1 µg/mL in acetone) | [5] |

Analytical Data Summary

The following table summarizes the typical analytical specifications for 4-(3,6-Dimethylhept-3-yl)phenol-13C6. These values are representative and may vary between batches.

Table 2: Representative Analytical Specifications

| Analysis | Specification | Method |

| Purity by GC-MS | ≥98% | Gas Chromatography-Mass Spectrometry |

| Isotopic Enrichment | ≥99% for ¹³C₆ | Mass Spectrometry |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| Appearance | White to off-white solid | Visual Inspection |

Experimental Protocols

Detailed methodologies for the key analytical techniques used to certify this material are provided below.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to assess the chemical purity of the compound by separating it from any volatile impurities.

-

Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column : 30 m x 0.25 mm ID x 0.25 µm film thickness, typically a 5% phenyl-methylpolysiloxane column.

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

-

Injection : 1 µL of a 1 mg/mL solution in acetone, splitless injection.

-

Temperature Program :

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MS Detection : Electron ionization (EI) at 70 eV, scanning from m/z 40-450.

-

Data Analysis : Purity is calculated as the area of the main peak relative to the total area of all peaks detected.

Isotopic Enrichment and Identity Confirmation by Mass Spectrometry

This analysis confirms the molecular weight and the degree of ¹³C labeling.

-

Instrumentation : High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source : Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10 µg/mL.

-

Data Acquisition : Data is acquired in full scan mode to observe the molecular ion cluster.

-

Data Analysis : The isotopic distribution of the molecular ion is compared to the theoretical distribution for a ¹³C₆-labeled compound. The isotopic enrichment is calculated based on the relative intensities of the labeled and unlabeled species. The accurate mass measurement is used to confirm the elemental composition.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the compound.

-

Instrumentation : 400 MHz or higher NMR spectrometer.

-

Sample Preparation : 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or Acetone-d₆).

-

¹H NMR : Standard proton NMR is acquired to observe the chemical shifts, integrations, and coupling patterns of the protons.

-

¹³C NMR : Proton-decoupled ¹³C NMR is acquired to confirm the presence of the ¹³C-labeled phenol ring and the carbon skeleton of the alkyl chain. The signals from the ¹³C-labeled carbons will be significantly enhanced.

Visualizations

Analytical Workflow

The following diagram illustrates the general workflow for the analysis and certification of a stable isotope-labeled standard.

Caption: Workflow for the analysis of 4-(3,6-Dimethylhept-3-yl)phenol-13C6.

This technical guide is for informational purposes only and is not a substitute for the official Certificate of Analysis provided by the manufacturer. Researchers should always refer to the documentation accompanying the specific product lot they are using.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-(3',6'-Dimethyl-3'-heptyl)phenol-13C6 | LGC Standards [lgcstandards.com]

- 4. 4-(3',6'-Dimethyl-3'-heptyl)phenol-13C6 | C15H24O | CID 46781371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(1-乙基-1,4-二甲基戊基)苯酚-13C6 (环-13C6) 溶液 1 μg/mL in acetone, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-(3’,6’-Dimethyl-3’-heptyl)phenol | LGC Standards [lgcstandards.com]

Commercial suppliers of 4-(3,6-Dimethylhept-3-yl)phenol-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(3,6-Dimethylhept-3-yl)phenol-¹³C₆, a crucial isotopically labeled internal standard for the quantitative analysis of nonylphenols. Nonylphenols are compounds of significant environmental and health interest due to their prevalence and endocrine-disrupting properties. Accurate quantification is paramount, and the use of a stable isotope-labeled standard like 4-(3,6-Dimethylhept-3-yl)phenol-¹³C₆ is the gold standard for achieving this through isotope dilution mass spectrometry.

Commercial Availability

4-(3,6-Dimethylhept-3-yl)phenol-¹³C₆ is available from several specialized chemical suppliers. The offerings vary in format, concentration, and quantity, catering to diverse laboratory needs. Below is a summary of commercially available options.

| Supplier | Product Name | CAS Number | Format | Concentration | Quantity/Size | Purity |

| MedChemExpress | 4-(3,6-Dimethylhept-3-yl)phenol-¹³C₆ | 1173020-38-6 | Solid | - | Inquire | High Purity |

| LGC Standards | 4-(3',6'-Dimethyl-3'-heptyl)phenol-¹³C₆ | 1173020-38-6 | Solid | - | 0.5 mg, 1 mg, 5 mg | High Purity |

| Sigma-Aldrich | 4-(3,6-Dimethyl-3-heptyl)phenol-ring-¹³C₆ solution | 1173020-38-6 | Solution in Acetone | 10 µg/mL | 1 mL | Analytical Standard |

| ESSLAB (distributor for Chiron) | 4-(3,6-Dimethyl-3-heptyl)phenol-¹³C₆ | 1173020-38-6 | Solution in Acetone | 100 µg/mL | 1 mL | High Purity |

| WITEGA Laboratorien | 4-(3,6-Dimethyl-3-heptyl)phenol-¹³C₆ | 1173020-38-6 | Inquire | - | Inquire | High Purity |

| Cambridge Isotope Laboratories, Inc. | 4-(1,3-Dimethyl-1-ethylpentyl) phenol (ring-¹³C₆, 99%) | N/A | Solution in Methanol | 100 µg/mL | 1.2 mL | >98% Chemical, 99% Isotopic |

Core Application: Isotope Dilution Analysis

4-(3,6-Dimethylhept-3-yl)phenol-¹³C₆ serves as an ideal internal standard for the quantification of 4-nonylphenol and its isomers in complex matrices such as environmental water, soil, and food samples.[1][2][3] Its chemical structure is a specific isomer of nonylphenol, ensuring similar behavior during sample extraction, derivatization, and chromatographic analysis.[4] Because it is labeled with six ¹³C atoms on the phenol ring, it is distinguishable from the native analyte by mass spectrometry.[1][5]

The isotope dilution method involves adding a known amount of the ¹³C₆-labeled standard to a sample prior to any processing steps.[6] The ratio of the native analyte to the labeled standard is then measured by a mass spectrometer. Since the standard and analyte experience the same losses during sample preparation, this ratio remains constant, allowing for highly accurate and precise quantification, correcting for matrix effects and variations in extraction recovery.[7]

Experimental Protocol: Analysis of Nonylphenols in Water Samples by SPME-GC-MS

The following is a representative protocol synthesized from established methodologies for the analysis of nonylphenols in environmental water samples using 4-(3,6-Dimethylhept-3-yl)phenol-¹³C₆ as an internal standard.[1][8]

1. Sample Preparation and Spiking

-

Collect water samples in amber glass bottles to prevent photodegradation.

-

Filter the water sample (e.g., 500 mL) through a glass fiber filter (e.g., 0.7 µm) to remove suspended solids.

-

Add a known concentration of 4-(3,6-Dimethylhept-3-yl)phenol-¹³C₆ solution to the filtered water sample. A typical spiking level is 100 ng/L.

-

Thoroughly mix the sample to ensure homogeneity.

2. Solid-Phase Microextraction (SPME)

-

Place the spiked water sample in a suitable vial with a magnetic stir bar.

-

Expose a polydimethylsiloxane (PDMS) or similar SPME fiber to the headspace or directly immerse it in the sample.

-

Stir the sample at a constant rate (e.g., 600 rpm) for a defined period (e.g., 45 minutes) at a controlled temperature (e.g., 60°C) to allow for the adsorption of analytes onto the fiber.

3. Derivatization (Optional but Recommended for GC)

-

To improve the volatility and chromatographic peak shape of nonylphenols, derivatization can be performed. This can be done post-extraction.

-

A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

The silylated derivatives are more amenable to GC analysis.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Injection: Thermally desorb the analytes from the SPME fiber in the heated GC injection port (e.g., 250°C) in splitless mode.[9]

-

GC Column: Use a low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[2][9]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 60°C, hold for 1 min), ramps up to a high temperature (e.g., 10°C/min to 300°C), and holds for a few minutes to ensure elution of all compounds.[7]

-

Mass Spectrometer: Operate the MS in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity.[2][9]

-

Monitored Ions (for silylated compounds):

-

Native Nonylphenol Isomers: Monitor characteristic fragment ions.

-

4-(3,6-Dimethylhept-3-yl)phenol-¹³C₆: Monitor the corresponding ¹³C-labeled fragment ions (e.g., for the molecular ion, the mass will be 6 units higher than the native compound). For example, for 4-n-NP RING-¹³C₆, monitor m/z 113 and 226.[2]

-

-

-

Quantification: Calculate the concentration of native nonylphenol in the original sample by comparing the peak area ratio of the native analyte to the ¹³C₆-labeled internal standard against a calibration curve.

Experimental Workflow Diagram

Caption: Isotope dilution workflow for nonylphenol analysis.

Signaling Pathways and Logical Relationships

The primary role of 4-(3,6-Dimethylhept-3-yl)phenol-¹³C₆ is not in biological signaling but in analytical chemistry to ensure data integrity. The logical relationship underpinning its use is that of a chemically identical but mass-shifted tracer.

Caption: Principle of isotope dilution using a labeled standard.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Method Development for the Analysis of Nonylphenol in Different Types of Packaging | National Agricultural Library [nal.usda.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-(3',6'-Dimethyl-3'-heptyl)phenol-13C6 | LGC Standards [lgcstandards.com]

- 6. tandfonline.com [tandfonline.com]

- 7. orbi.uliege.be [orbi.uliege.be]

- 8. medchemexpress.com [medchemexpress.com]

- 9. shimadzu.com [shimadzu.com]

Technical Guide: Mass Spectral Analysis of 4-(3,6-Dimethylhept-3-yl)phenol-13C6 for Isotope Dilution Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectral considerations and analytical methodologies for 4-(3,6-Dimethylhept-3-yl)phenol-13C6. While specific mass spectral data for this isotopically labeled internal standard is not publicly available, this document outlines its chemical properties and provides detailed, generalized experimental protocols for its use in quantitative analysis by isotope dilution mass spectrometry.

Introduction to 4-(3,6-Dimethylhept-3-yl)phenol-13C6

4-(3,6-Dimethylhept-3-yl)phenol-13C6 is a stable isotope-labeled version of the corresponding phenol, a member of the nonylphenol isomer group. The incorporation of six carbon-13 atoms into the phenol ring provides a distinct mass shift, making it an ideal internal standard for quantitative analysis using mass spectrometry.[1] Its primary application is in isotope dilution mass spectrometry (IDMS), a powerful technique that corrects for sample matrix effects and variations in sample preparation and instrument response, thereby enabling highly accurate and precise quantification of the unlabeled analyte.[2]

Chemical and Physical Properties

A summary of the key chemical identifiers and properties for 4-(3,6-Dimethylhept-3-yl)phenol-13C6 is presented in Table 1.

| Property | Value | Reference |

| Analyte Name | 4-(1-Ethyl-1,4-dimethylpentyl)-phenol 13C6 | [3] |

| CAS Number | 1173020-38-6 | [4] |

| Molecular Formula | [13C]₆C₉H₂₄O | [3] |

| Molecular Weight | 226.31 g/mol | [1][4] |

| Exact Mass | 226.20284440 Da | [4] |

| IUPAC Name | 4-(3,6-dimethylheptan-3-yl)(1,2,3,4,5,6-¹³C₆)cyclohexa-1,3,5-trien-1-ol | [3][4] |

| Synonyms | 4-(3',6'-Dimethyl-3'-heptyl)phenol-13C6, 3,6,3-Nonylphenol-13C6 | [4] |

General Experimental Protocol for Isotope Dilution Mass Spectrometry

The following sections outline a generalized experimental workflow for the quantification of 4-(3,6-dimethylhept-3-yl)phenol using 4-(3,6-Dimethylhept-3-yl)phenol-13C6 as an internal standard. This protocol is a composite of established methods for the analysis of alkylphenols in various matrices.

Sample Preparation and Extraction

The choice of sample preparation technique is highly dependent on the sample matrix (e.g., water, serum, tissue). A common approach for aqueous samples is solid-phase extraction (SPE).

Solid-Phase Extraction (SPE) Protocol:

-

Sample Fortification: A known amount of 4-(3,6-Dimethylhept-3-yl)phenol-13C6 solution is spiked into the sample prior to extraction.[5]

-

Cartridge Conditioning: An appropriate SPE cartridge (e.g., C18 or a specialized polymer-based sorbent) is conditioned sequentially with a suitable organic solvent (e.g., methanol) and then with acidified water.[5]

-

Sample Loading: The fortified sample is loaded onto the conditioned SPE cartridge.

-

Washing: The cartridge is washed with a weak solvent mixture (e.g., a low percentage of methanol in water) to remove interfering substances.[5]

-

Elution: The analytes (both labeled and unlabeled) are eluted from the cartridge with a stronger organic solvent, such as methanol or a mixture of methanol and dichloromethane.[5]

-

Solvent Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and the residue is reconstituted in a suitable solvent for chromatographic analysis (e.g., hexane for GC-MS or a mobile phase-compatible solvent for LC-MS/MS).

Derivatization (for GC-MS Analysis)

For analysis by gas chromatography-mass spectrometry (GC-MS), derivatization of the phenolic hydroxyl group is often necessary to improve volatility and chromatographic peak shape.

Derivatization Protocol:

-

To the dried and reconstituted sample extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or pentafluorobenzoyl chloride.[6][7]

-

The reaction mixture is typically heated (e.g., 60-70°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.[7]

-

After cooling, the derivatized sample is ready for injection into the GC-MS system.

Chromatographic Separation and Mass Spectrometric Detection

3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is commonly used.

-

Injector: Splitless injection is typically employed for trace analysis.

-

Oven Temperature Program: A temperature gradient is used to separate the analytes. An example program could be: initial temperature of 50-70°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.[8]

-

Carrier Gas: Helium is typically used as the carrier gas.[8]

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) is standard for GC-MS.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is used for high sensitivity and selectivity. Specific ions for the derivatized forms of both the analyte and the 13C6-labeled internal standard are monitored.

-

3.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Liquid Chromatograph (LC) Conditions:

-

Column: A C18 reversed-phase column is commonly used for the separation of alkylphenols.

-

Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent such as acetonitrile or methanol is typical.[9]

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

-

-

Tandem Mass Spectrometer (MS/MS) Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for phenols.[9][10]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for both the native analyte and the 13C6-labeled internal standard.[5][9] The precursor ion will be the deprotonated molecule [M-H]⁻, and the product ions will be characteristic fragments.

-

Data Analysis

The concentration of the unlabeled 4-(3,6-dimethylhept-3-yl)phenol in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the 13C6-labeled internal standard. This ratio is then compared to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.[9]

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the quantification of 4-(3,6-dimethylhept-3-yl)phenol using its 13C6-labeled internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(3',6'-Dimethyl-3'-heptyl)phenol-13C6 | LGC Standards [lgcstandards.com]

- 4. 4-(3',6'-Dimethyl-3'-heptyl)phenol-13C6 | C15H24O | CID 46781371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. www2.gov.bc.ca [www2.gov.bc.ca]

- 6. Gas chromatography-mass spectrometry analysis of alkylphenols in produced water from offshore oil installations as pentafluorobenzoate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. library.dphen1.com [library.dphen1.com]

- 8. agilent.com [agilent.com]

- 9. benchchem.com [benchchem.com]

- 10. mjas.analis.com.my [mjas.analis.com.my]

Methodological & Application

Application Note: Quantitative Analysis of 4-(3,6-Dimethylhept-3-yl)phenol using Stable Isotope Dilution and LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the accurate quantification of 4-(3,6-Dimethylhept-3-yl)phenol in complex matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard, 4-(3,6-Dimethylhept-3-yl)phenol-13C6.

Introduction

4-(3,6-Dimethylhept-3-yl)phenol is a specific isomer of 4-nonylphenol, a group of compounds widely used in the manufacturing of antioxidants, lubricating oil additives, and surfactants. Due to their prevalence and potential as endocrine disruptors, sensitive and accurate quantification in environmental and biological samples is critical.[1][2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for this purpose, offering high sensitivity and selectivity.[3][4] The most robust quantitative method is stable isotope dilution analysis (SIDA), which involves adding a known concentration of a stable isotope-labeled version of the analyte to the sample at the beginning of the workflow.[5][6] 4-(3,6-Dimethylhept-3-yl)phenol-13C6 is the ideal internal standard (IS) for this analysis.[7] Because it has nearly identical chemical and physical properties to the native analyte, it co-elutes chromatographically and experiences similar ionization effects, effectively correcting for sample matrix effects and variations during sample preparation and injection.[8][9][10]

This protocol details a representative method for extracting and quantifying 4-(3,6-Dimethylhept-3-yl)phenol from a liquid matrix (e.g., plasma or water) using its 13C6-labeled internal standard.

Principle of the Method

A known amount of 4-(3,6-Dimethylhept-3-yl)phenol-13C6 (Internal Standard, IS) is spiked into the unknown sample containing the native 4-(3,6-Dimethylhept-3-yl)phenol (Analyte). The sample then undergoes a preparation process, such as solid-phase extraction (SPE), to remove interferences. The purified extract is injected into an LC-MS/MS system. The analyte and the IS are separated from other components by the LC column and subsequently detected by the mass spectrometer. Quantification is achieved by calculating the peak area ratio of the analyte to the IS and plotting this ratio against the concentration of calibration standards.[11] This ratiometric approach ensures high accuracy and precision by correcting for analyte loss during sample handling and for ion suppression or enhancement during MS analysis.[5][12][13]

Experimental Protocols

Materials and Reagents

-

Analytes: 4-(3,6-Dimethylhept-3-yl)phenol (C15H24O, MW: 220.35)[14]; 4-(3,6-Dimethylhept-3-yl)phenol-13C6 (C913C6H24O, MW: 226.35)[7]

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (99%+)

-

Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 3 mL)

-

Labware: 1.5 mL polypropylene tubes, glass autosampler vials with inserts.

Sample Preparation (Solid-Phase Extraction - SPE)

This is an exemplary protocol for a 500 µL aqueous or plasma sample.

-

Sample Spiking: To 500 µL of sample (calibrator, QC, or unknown) in a polypropylene tube, add 10 µL of the Internal Standard working solution (e.g., 1 µg/mL 4-(3,6-Dimethylhept-3-yl)phenol-13C6 in methanol). Vortex for 10 seconds.

-

Sample Pre-treatment: Add 500 µL of 0.1% formic acid in water to the tube. Vortex to mix.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

-

Loading: Load the pre-treated sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial.

LC-MS/MS Instrumentation and Conditions

The following are typical starting parameters that should be optimized for the specific instrument in use.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Suggested Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50% B to 95% B over 5 min, hold at 95% B for 2 min, return to 50% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry (MS/MS) Parameters

| Parameter | Suggested Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Ion Source Temp. | 500°C |

| Capillary Voltage | -3.5 kV |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Collision Gas | Argon |

Data and Results

MRM Transitions

The precursor ions ([M-H]⁻) and product ions must be optimized by infusing standard solutions of the analyte and IS into the mass spectrometer. The most intense and stable transitions are selected for quantification and qualification.

Table 3: Exemplary MRM Transitions and Parameters

| Compound | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (eV) |

| 4-(3,6-Dimethylhept-3-yl)phenol (Analyte) | 219.2 | 133.1 (Quantifier) | 100 | -25 |

| 219.2 | 107.1 (Qualifier) | 100 | -35 | |

| 4-(3,6-Dimethylhept-3-yl)phenol-13C6 (IS) | 225.2 | 139.1 (Quantifier) | 100 | -25 |

Method Performance (Exemplary Data)

The method should be validated according to established guidelines to assess linearity, sensitivity, accuracy, and precision.

Table 4: Exemplary Method Validation Summary

| Parameter | Result |

| Linear Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Limit of Detection (LOD) | 0.03 ng/mL |

| Intra-day Precision (%CV) | < 8.5% |

| Inter-day Precision (%CV) | < 11.2% |

| Accuracy (% Recovery) | 91.5% - 106.3% |

| Matrix Effect | -8% to +7% |

Visualizations

Experimental Workflow

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.

References

- 1. Identification of metabolites of 4-nonylphenol isomer 4-(3',6'-dimethyl-3'-heptyl) phenol by rat and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of 4-nonylphenol in water samples using 4-(2,6-dimethylhept-3-yl)phenol as new internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stable-isotope dilution LC–MS for quantitative biomarker analysis. | Semantic Scholar [semanticscholar.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. foodriskmanagement.com [foodriskmanagement.com]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]

- 14. 4-(3,6-Dimethylheptan-2-yl)phenol | C15H24O | CID 71344406 - PubChem [pubchem.ncbi.nlm.nih.gov]

Quantitative Analysis of Alkylphenols in Environmental and Biological Matrices Using Isotope Dilution Mass Spectrometry

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction